molecular formula C42H70O2S2 B8363491 4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole

4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole

Cat. No.: B8363491
M. Wt: 671.1 g/mol
InChI Key: KJTGEGYSGTZBPK-UHFFFAOYSA-N
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Description

4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole is an organic compound that belongs to the class of thienobenzothiophene derivatives. This compound is characterized by its unique structure, which includes a thieno2,3-fbenzothiole core substituted with two hexyldecoxy groups at the 4 and 8 positions. This structural configuration imparts specific electronic and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole typically involves the following steps:

  • Formation of the Thieno2,3-fbenzothiole Core : The core structure can be synthesized through a series of cyclization reactions starting from appropriate thiophene and benzothiophene precursors.
  • Introduction of Hexyldecoxy Groups : The hexyldecoxy groups are introduced via alkylation reactions. This step involves the reaction of the thieno2,3-fbenzothiole core with hexyldecanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
  • Substitution : The hexyldecoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
  • Reduction : Lithium aluminum hydride (LiAlH₄)
  • Substitution : Alkyl halides, aryl halides, bases like potassium carbonate (K₂CO₃)
Major Products Formed:
  • Oxidation : Sulfoxides, sulfones
  • Reduction : Thiol derivatives
  • Substitution : Various alkyl or aryl substituted thieno2,3-fbenzothiole derivatives

Scientific Research Applications

4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of advanced organic materials, including conjugated polymers and small molecules for organic electronics.
  • Biology : Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Medicine : Explored for its use in drug delivery systems and as a therapeutic agent due to its unique structural features.
  • Industry : Utilized in the development of organic photovoltaic cells, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways:

  • Electronic Properties : The compound’s conjugated structure allows it to participate in electron transfer processes, making it suitable for use in electronic devices.
  • Biological Activity : The presence of the thieno2,3-fbenzothiole core and hexyldecoxy groups may enable the compound to interact with biological macromolecules, disrupting cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds:

  • 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b’]dithiophene : A similar compound with ethylhexyloxy groups instead of hexyldecoxy groups.
  • 4,8-bis(2-ethylhexyloxy)thieno2,3-fbenzothiole : Another derivative with ethylhexyloxy groups.

Uniqueness: 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole is unique due to its longer hexyldecoxy substituents, which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics, such as in organic electronics and advanced material synthesis.

Properties

Molecular Formula

C42H70O2S2

Molecular Weight

671.1 g/mol

IUPAC Name

4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole

InChI

InChI=1S/C42H70O2S2/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-37-29-31-46-42(37)40(38-30-32-45-41(38)39)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3

InChI Key

KJTGEGYSGTZBPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione (1.0 g, 4.54 mmol) and Zn powder (0.659 g, 10.1 mmol) were suspended in ethanol (10 mL). A solution of NaOH (3 g) in water (15 mL) was added. The resulting mixture was heated to reflux for 1 hour, after which 2-hexyldecyl(4-methylbenzenesulfonate) (3.86 g, 9.73 mmol) was added. The reaction was heated to reflux overnight. The reaction was cooled to room temperature and water (50 mL) was added. The reaction was extracted with ether, followed by separation and drying of the organic layer over MgSO4. Solvent was removed and the residue was purified by chromatography (10% dichloromethane in hexanes as eluent). The yield of the 4,8-bis[(2-hexyldecyl)oxy]-benzo[1,2-b:4,5-b′]dithiophene was 0.80 g (26%). 1H NMR (CDCl3, 500 MHz) δ=7.47 (d, J=2.75, 2H), 7.36 (d, J=2.75, 2H), 4.16 (m, 4H), 1.86 (m, 2H), 1.38-1.65 (m, 48H), 0.86 (m, 12H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
2-hexyldecyl(4-methylbenzenesulfonate)
Quantity
3.86 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.659 g
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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